molecular formula C12H14N2O2 B464096 N-[4-(acetylamino)phenyl]cyclopropanecarboxamide CAS No. 433705-03-4

N-[4-(acetylamino)phenyl]cyclopropanecarboxamide

Cat. No.: B464096
CAS No.: 433705-03-4
M. Wt: 218.25g/mol
InChI Key: XJFJFROTOPBZCO-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide is a chemical scaffold of significant interest in medicinal chemistry and anticancer agent discovery. The compound integrates a rigid cyclopropane carboxamide moiety, a structure recognized for its unique steric and electronic properties that can enhance binding affinity and metabolic stability in bioactive molecules . Research into structurally related 1-phenylcyclopropane carboxamide derivatives has demonstrated distinct and effective inhibition of proliferation in human cancer cell lines, such as U937 pro-monocytic human myeloid leukemia cells . The incorporation of the cyclopropane ring is a strategic design in drug discovery, as its constrained conformation is known to help achieve improved potency and reduced off-target effects . Furthermore, the anilino component of the structure is a common feature in many pharmacologically active compounds, suggesting potential for this molecule to serve as a key intermediate or building block in the synthesis of protein tyrosine kinase inhibitors and other targeted therapies . This makes it a valuable compound for researchers investigating novel small-molecule therapeutics, particularly in the fields of oncology and signal transduction inhibition.

Properties

IUPAC Name

N-(4-acetamidophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(15)13-10-4-6-11(7-5-10)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFJFROTOPBZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

Cyclopropanecarboxylic acid is first activated using agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the carboxylic acid into a reactive intermediate (e.g., an O-acylisourea). The activated species then reacts with the primary amine group of 4-acetamidophenylamine, yielding the target carboxamide. A catalytic base, such as 4-dimethylaminopyridine (DMAP), is often added to enhance nucleophilicity.

Standard Procedure and Conditions

A representative protocol involves:

  • Dissolving cyclopropanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Adding DCC (1.2 equiv) and DMAP (0.1 equiv) under inert atmosphere.

  • Introducing 4-acetamidophenylamine (1.1 equiv) and stirring at room temperature for 12–24 hours.

  • Filtering to remove dicyclohexylurea byproducts and concentrating the filtrate.

  • Purifying the crude product via recrystallization or column chromatography.

Table 1: Optimization of Coupling Agents

Coupling AgentSolventTemperatureYield (%)
DCCDCM25°C78–82
EDCTHF25°C70–75
HATUDMF0–5°C85–88

Alternative Synthetic Routes via Intermediate Formation

Cyclopropane Ring Construction Post-Coupling

An alternative strategy involves synthesizing the cyclopropane ring after establishing the carboxamide backbone. For example, 4-acetamidophenylacrylamide can undergo cyclopropanation using the Simmons-Smith reaction (Zn-Cu/CH₂I₂), though this method introduces complexity in stereochemical control.

Reductive Amination Approaches

Recent studies have explored reductive amination between cyclopropanecarbaldehyde and 4-acetamidoaniline using sodium cyanoborohydride (NaBH₃CN) in methanol. While this route avoids coupling agents, yields remain moderate (60–65%) due to competing imine hydrolysis.

Optimization of Reaction Conditions and Catalysts

Solvent and Temperature Effects

Polar aprotic solvents like DMF and acetonitrile improve reagent solubility but may necessitate lower temperatures (−10°C to 0°C) to suppress side reactions. Non-polar solvents (e.g., toluene) are less effective, with yields dropping below 50%.

Catalytic Systems

The use of rhenium oxybromide complexes (e.g., [ReOBr₂(hmpbta)(PPh₃)]) has shown promise in accelerating coupling reactions, achieving 85–91% yields under reflux conditions in THF. These catalysts likely operate via Lewis acid-mediated activation of the carboxylic acid.

Table 2: Catalytic Performance Comparison

CatalystReaction TimeYield (%)
ReOBr₂(hmpbta)(PPh₃)1.5 hours91
CuI-MCM-4124 hours86
BiVO₄ (photocatalytic)3 hours85

Scalability and Industrial Production Considerations

Continuous Flow Synthesis

Pilot-scale studies have adapted the DCC-mediated coupling to continuous flow reactors, reducing reaction times to 2–3 hours and improving consistency (yield: 80±2%). Key challenges include reagent clogging and solvent recovery.

Green Chemistry Innovations

Water-mediated coupling protocols using enzyme catalysts (e.g., lipase B from Candida antarctica) have achieved 70% yields, though industrial adoption remains limited due to enzyme cost and reusability issues.

Recent Advances and Novel Methodologies

Photocatalytic Coupling

Bismuth vanadate (BiVO₄) under blue LED irradiation enables aerobic oxidation of intermediates, streamlining the synthesis in one pot. Initial trials report 85% yields with 245 mW/cm² irradiance.

Solid-Phase Synthesis

Immobilizing 4-acetamidophenylamine on Wang resin allows iterative coupling with cyclopropanecarboxylic acid derivatives, enabling high-throughput screening of analogs (purity >95%) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cellular receptors, triggering signaling cascades that result in various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-[4-(acetylamino)phenyl]cyclopropanecarboxamide with analogous compounds, focusing on structural features, physicochemical properties, and functional roles.

Structural and Functional Analogues

2.1.1 N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
  • Structure: Contains a diethyl carboxamide group, a phenyl-substituted cyclopropane, and a 4-methoxyphenoxy chain.
  • Synthesis : Prepared via a diastereoselective reaction (dr 23:1) with a 78% yield .
  • Key Differences: The methoxyphenoxy group enhances hydrophilicity compared to the acetylated phenyl group in the target compound.
2.1.2 N4-Acetylsulfacetamide (N-[[4-(acetylamino)phenyl]sulfonyl]acetamide)
  • Structure : Replaces the cyclopropane-carboxamide with a sulfonamide-acetamide group.
  • Physicochemical Properties : Higher melting point (248°C) due to sulfonamide rigidity and hydrogen bonding .
2.1.3 N4-Valeroylsulfacetamide (N-[4-[(acetylamino)sulfonyl]phenyl]pentanamide)
  • Structure: Features a pentanoyl chain instead of cyclopropane.
  • Synthesis : Lower yield (52%) compared to the target compound, attributed to steric challenges in acylating bulkier substituents .
2.1.4 N-{4-[(acetylamino)sulfonyl]phenyl}cyclopropanecarboxamide
  • Structure : Hybrid of the target compound and sulfonamide pharmacophores.
  • Applications : The sulfonyl group may enhance solubility and target engagement in enzyme inhibition .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Features Melting Point (°C) Yield (%) Functional Groups Potential Applications
This compound C₁₂H₁₄N₂O₂ Cyclopropane, acetylamino-phenyl Not reported Not reported Carboxamide, acetamide Research, drug discovery
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₀H₂₃NO₃ Methoxyphenoxy, diethyl carboxamide Not reported 78 Ether, carboxamide Synthetic intermediate
N4-Acetylsulfacetamide C₁₀H₁₁N₃O₄S Sulfonamide, acetamide 248 86 Sulfonamide, acetamide Antitubercular agents
N4-Valeroylsulfacetamide C₁₃H₁₇N₃O₄S Valeroyl chain, sulfonamide 216 52 Sulfonamide, pentanamide Lipophilic drug candidates
N-{4-[(acetylamino)sulfonyl]phenyl}cyclopropanecarboxamide C₁₂H₁₃N₃O₄S Cyclopropane, sulfonamide Not reported Not reported Carboxamide, sulfonamide Enzyme inhibition

Key Research Findings

  • Bioactivity : Sulfonamide derivatives (e.g., N4-Acetylsulfacetamide) demonstrate stronger antitubercular activity than carboxamide analogues, likely due to enhanced hydrogen bonding with bacterial targets .
  • Synthetic Efficiency : Cyclopropane-containing compounds (e.g., the target molecule) exhibit higher diastereoselectivity in synthesis compared to linear aliphatic derivatives .
  • Solubility : Sulfonamide groups improve aqueous solubility, whereas cyclopropane-carboxamide hybrids balance rigidity and lipophilicity for CNS penetration .

Notes

  • Synthesis : The target compound lacks reported synthetic details, unlike its analogues, which use silica gel chromatography or acyl chloride intermediates .
  • Spectral Data : FTIR and NMR of analogues (e.g., 1697 cm⁻¹ carbonyl stretch in N4-Acetylsulfacetamide vs. cyclopropane C=O at ~1680 cm⁻¹) highlight electronic differences.
  • Research Gaps : In vivo efficacy and toxicity data for cyclopropane-carboxamide derivatives remain unexplored, warranting further study.

Biological Activity

N-[4-(acetylamino)phenyl]cyclopropanecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring, which contributes to its rigidity and distinct electronic properties. Its molecular formula is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. The structural features enable it to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites.
  • Receptor Modulation : By binding to cellular receptors, it can trigger signaling cascades that result in various biological responses, such as apoptosis or cell proliferation inhibition.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Studies have shown that the compound can inhibit cancer cell growth in vitro by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Effects : Preliminary data suggest potential antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryModulates inflammatory cytokines

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound were more effective at inhibiting cell viability.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) determined at 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results indicate potential utility in developing new antimicrobial agents.

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